molecular formula C7H10BrNO2 B1655119 2-(Methylamino)hydroquinone hydrobromide CAS No. 32190-96-8

2-(Methylamino)hydroquinone hydrobromide

Cat. No.: B1655119
CAS No.: 32190-96-8
M. Wt: 220.06 g/mol
InChI Key: SOBGIHOHRDUYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)hydroquinone hydrobromide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique properties and versatility, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)hydroquinone hydrobromide typically involves the reaction of hydroquinone with methylamine in the presence of hydrobromic acid. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out on a larger scale using reactors designed to handle the chemical reactions efficiently. The process involves the continuous monitoring of reaction parameters to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylamino)hydroquinone hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

  • Substitution: Substitution reactions are typically carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of hydroquinone and methylamine, which can be further utilized in different applications.

Scientific Research Applications

2-(Methylamino)hydroquinone hydrobromide is widely used in scientific research due to its unique properties. It finds applications in:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In biochemical studies and as a potential inhibitor in enzyme assays.

  • Medicine: In the development of pharmaceuticals and as an intermediate in drug synthesis.

  • Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-(Methylamino)hydroquinone hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes.

Molecular Targets and Pathways:

  • Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

  • Receptor Binding: It can bind to receptors, modulating cellular responses.

Comparison with Similar Compounds

2-(Methylamino)hydroquinone hydrobromide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Hydroquinone: A simpler compound without the methylamino group.

  • Methylaminophenol: A compound with a similar structure but different functional groups.

  • Hydrobromic Acid: A strong acid used in the synthesis of the compound.

Each of these compounds has distinct properties and applications, making this compound unique in its versatility and utility.

Properties

IUPAC Name

2-(methylamino)benzene-1,4-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.BrH/c1-8-6-4-5(9)2-3-7(6)10;/h2-4,8-10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBGIHOHRDUYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185965
Record name 2-(Methylamino)hydroquinone hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32190-96-8
Record name 1,4-Benzenediol, 2-(methylamino)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32190-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylamino)hydroquinone hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032190968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylamino)hydroquinone hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)hydroquinone hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylamino)hydroquinone hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(Methylamino)hydroquinone hydrobromide
Reactant of Route 3
Reactant of Route 3
2-(Methylamino)hydroquinone hydrobromide
Reactant of Route 4
Reactant of Route 4
2-(Methylamino)hydroquinone hydrobromide
Reactant of Route 5
Reactant of Route 5
2-(Methylamino)hydroquinone hydrobromide
Reactant of Route 6
Reactant of Route 6
2-(Methylamino)hydroquinone hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.